Clean HNF4α Antagonism: BI-6015 Lacks Off-Target PPARγ Activity Unlike BIM5078
In a head-to-head comparison using a PPAR response element (PPRE)-luciferase reporter assay, BIM5078 activated the PPRE 2-fold and up to nearly 4-fold with PPARγ cotransfection, demonstrating clear PPARγ agonist activity. In contrast, BI-6015 showed no activation of PPARγ whatsoever [1]. This fundamental difference in off-target activity directly impacts the interpretation of metabolic gene expression changes; experiments using BIM5078 may conflate HNF4α antagonism with PPARγ-mediated effects, whereas BI-6015 provides a clean readout of HNF4α-specific modulation.
| Evidence Dimension | PPARγ Agonist Activity (PPRE-luciferase reporter assay) |
|---|---|
| Target Compound Data | No activation (0-fold) |
| Comparator Or Baseline | BIM5078: 2-fold activation (basal) and up to 4-fold with PPARγ cotransfection |
| Quantified Difference | BIM5078 exhibits measurable PPARγ agonism; BI-6015 exhibits none |
| Conditions | PPRE-luciferase reporter assay in transfected cells |
Why This Matters
For researchers studying HNF4α-specific transcriptional regulation, BI-6015 eliminates the confounding variable of PPARγ cross-reactivity that is present with the earlier-generation antagonist BIM5078.
- [1] Kiselyuk A, Lee SH, Farber-Katz S, et al. HNF4α Antagonists Discovered by a High-Throughput Screen for Modulators of the Human Insulin Promoter. Chem Biol. 2012;19(7):806-818. View Source
